REACTION_CXSMILES
|
[Na].Cl.[F:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(O)C>[NH2:15][C:12]1[CH2:13][CH2:14][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=2)[N:11]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
m-fluorophenylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
FILTRATION
|
Details
|
the separated solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The effluent is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on a steam bath
|
Type
|
ADDITION
|
Details
|
hexane is added
|
Type
|
CUSTOM
|
Details
|
to precipitate a product
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in acetone
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hexane is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
to crystallize 2.95 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NN(CC1)C1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |